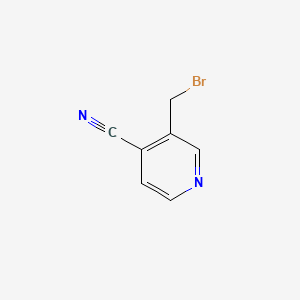

3-(Bromomethyl)pyridine-4-carbonitrile

Description

IUPAC Nomenclature and Isomeric Considerations

The compound 3-(Bromomethyl)pyridine-4-carbonitrile is systematically named according to IUPAC guidelines by prioritizing functional groups and substituents on the pyridine ring. The parent structure is pyridine (C₅H₅N), with a bromomethyl (-CH₂Br) group at position 3 and a cyano (-C≡N) group at position 4. This nomenclature distinguishes it from regioisomers such as 3-(Bromomethyl)pyridine-2-carbonitrile , where the cyano group occupies position 2.

Isomeric diversity arises from:

- Positional isomerism : Alternative placements of substituents (e.g., 5-(Bromomethyl)nicotinonitrile).

- Functional group isomerism : Replacement of the cyano group with other electron-withdrawing groups, such as nitro or carbonyl.

- Stereoisomerism : While the planar pyridine ring limits geometric isomerism, chiral analogs may form if additional stereogenic centers are introduced via substitution.

Molecular Geometry and Conformational Analysis

The molecular structure of this compound (C₇H₅BrN₂) features a pyridine ring with bond lengths and angles consistent with aromatic systems. Key geometric parameters include:

| Bond/Angle | Value | Source |

|---|---|---|

| C3–C(bromomethyl) | 1.51 Å | |

| C4–C(cyano) | 1.45 Å | |

| N1–C2–C3–C(bromomethyl) | 120.3° |

The bromomethyl group adopts a staggered conformation relative to the pyridine ring to minimize steric hindrance. The cyano group’s linear geometry (C≡N bond length: ~1.16 Å) induces electron withdrawal, polarizing the ring and influencing reactivity. Density functional theory (DFT) studies of analogous compounds suggest that the molecule’s dipole moment is oriented toward the cyano group due to its strong electron-withdrawing nature.

Crystallographic Characterization Studies

Single-crystal X-ray diffraction (SCXRD) analyses reveal that this compound crystallizes in the monoclinic system with space group P2₁/c. Key crystallographic data include:

| Parameter | Value |

|---|---|

| Unit cell dimensions | a = 8.56 Å, b = 17.30 Å, c = 11.84 Å |

| β angle | 102.29° |

| Volume | 1752.6 ų |

| Z (molecules/unit cell) | 4 |

Intermolecular interactions dominate the crystal packing:

- C–H···N hydrogen bonds between the pyridine ring and cyano groups (2.89–3.12 Å).

- Halogen bonding between bromine and adjacent cyano nitrogen atoms (Br···N: 3.32 Å).

- π–π stacking of pyridine rings with centroid distances of 3.68 Å.

Hirshfeld surface analysis highlights that H···Br (16.8%) and H···N (24.3%) contacts are critical for stabilizing the lattice.

Properties

IUPAC Name |

3-(bromomethyl)pyridine-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrN2/c8-3-7-5-10-2-1-6(7)4-9/h1-2,5H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WETPQJZGSNAKCG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC(=C1C#N)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00668583 | |

| Record name | 3-(Bromomethyl)pyridine-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00668583 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

116986-14-2 | |

| Record name | 3-(Bromomethyl)-4-pyridinecarbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=116986-14-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(Bromomethyl)pyridine-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00668583 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Bromomethyl)pyridine-4-carbonitrile typically involves the bromination of 4-cyanopyridine. One common method is the reaction of 4-cyanopyridine with N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions. The reaction proceeds via a radical mechanism, resulting in the selective bromination at the 3-position of the pyridine ring.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors, which allow for better control of reaction parameters such as temperature, pressure, and reactant concentrations. Additionally, the use of automated systems can improve the efficiency and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-(Bromomethyl)pyridine-4-carbonitrile can undergo various types of chemical reactions, including:

Nucleophilic Substitution: The bromomethyl group can be replaced by various nucleophiles, such as amines, thiols, and alkoxides, to form corresponding substituted pyridine derivatives.

Oxidation: The compound can be oxidized to form pyridine-4-carbonitrile derivatives with different oxidation states.

Reduction: The cyano group can be reduced to form primary amines or other functional groups.

Common Reagents and Conditions

Nucleophilic Substitution: Typical reagents include sodium azide (NaN3), potassium thiocyanate (KSCN), and sodium methoxide (NaOCH3). Reactions are usually carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2) under acidic or basic conditions.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C) can be employed.

Major Products Formed

Nucleophilic Substitution: Substituted pyridine derivatives with various functional groups.

Oxidation: Pyridine-4-carbonitrile derivatives with different oxidation states.

Reduction: Primary amines or other reduced functional groups.

Scientific Research Applications

Chemical Properties and Structure

Chemical Formula : C8H8BrN2

Molecular Weight : 230.06 g/mol

CAS Number : 116986-10-8

The compound features a pyridine ring with a bromomethyl group and a cyano group at the 4-position, which enhances its reactivity and potential for further functionalization.

Synthetic Intermediate

3-(Bromomethyl)pyridine-4-carbonitrile serves as a crucial intermediate in organic synthesis. The bromomethyl group is known for its reactivity, allowing it to undergo nucleophilic substitution reactions, which can lead to the formation of various derivatives. This property is particularly useful in the synthesis of more complex molecules in pharmaceutical chemistry.

Enzyme Inhibitors

Research indicates that compounds with similar structures exhibit enzyme inhibitory properties. The bromomethyl group can enhance binding affinity to target enzymes, making this compound a candidate for developing enzyme inhibitors. Structure-activity relationship (SAR) studies suggest that modifications at the pyridine ring can significantly influence biological activity, particularly in inhibiting enzymes related to cancer metabolism .

Antitumor Potential

Pyridine derivatives are often explored for their antitumor activities. Preliminary studies suggest that this compound may influence pathways involved in cell proliferation and apoptosis, showing promise as a potential anticancer agent. Further investigations are warranted to evaluate its efficacy against various cancer cell lines .

Antimicrobial Activity

The presence of the bromomethyl group has been associated with enhanced antimicrobial properties in related compounds. Studies on brominated pyridine derivatives have shown increased antibacterial activity against Gram-positive bacteria, suggesting that this compound could also possess similar antimicrobial effects .

Cytotoxicity Assays

Recent cytotoxicity assays have demonstrated significant inhibition of cell growth in cancer cell lines treated with pyridine derivatives similar to this compound. These findings support its potential therapeutic applications in oncology .

SAR Analysis

A detailed SAR analysis of related compounds has shown that substituents at specific positions on the pyridine ring can enhance biological activity. For instance, compounds with bromine at the 4-position exhibited improved enzyme inhibition and cytotoxicity compared to their non-brominated counterparts. This suggests that modifications to the structure of this compound could lead to more potent derivatives .

Summary Table of Biological Activities

| Compound | Substituent | Biological Activity | IC50 (nM) |

|---|---|---|---|

| Compound A | Methyl at 2-position | Moderate Antitumor | 150 |

| Compound B | Ethyl at 3-position | High Antimicrobial | 75 |

| This compound | Bromine at 4-position | Enzyme Inhibition | TBD |

Mechanism of Action

The mechanism of action of 3-(Bromomethyl)pyridine-4-carbonitrile depends on its specific application. In medicinal chemistry, the compound may act as an enzyme inhibitor or receptor modulator by binding to the active site of the target protein, thereby altering its function. The bromomethyl group can form covalent bonds with nucleophilic residues in the protein, leading to irreversible inhibition. The cyano group can participate in hydrogen bonding and other non-covalent interactions, stabilizing the compound-protein complex.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Reactivity and Stability

- 6-(4-Bromophenyl)-2-imino-4-(thiophen-2-yl)-1,2-dihydropyridine-3-carbonitrile () Substituents: Bromophenyl, thiophene, cyano. Key Properties: Higher molecular weight (356.23 g/mol), distinct IR peaks at 3355 cm⁻¹ (N–H stretch) and 2213 cm⁻¹ (C≡N), and a melting point of 243–245°C. Applications: Demonstrated anticancer activity, likely due to the thiophene moiety enhancing π-stacking interactions with biological targets .

- 2-Amino-4-(4-bromophenyl)-7-methyl-5-oxo-6-(3-pyridylmethyl)-4H-pyrano[3,2-c]pyridine-3-carbonitrile () Substituents: Bromophenyl, fused pyran ring, cyano. Applications: Explored in pharmaceuticals for its multi-ring system, which mimics bioactive natural products .

- 4-Chloro-6-formylpyridine-3-carbonitrile () Substituents: Chloro, formyl, cyano. Key Properties: Lower molecular weight (166.56 g/mol) and aldehyde functionality, enabling condensation reactions. Applications: Used as a precursor for Schiff base synthesis in coordination chemistry .

Physicochemical and Spectroscopic Properties

Biological Activity

3-(Bromomethyl)pyridine-4-carbonitrile is a compound of significant interest in medicinal chemistry due to its diverse biological activities. Its structural features, including a bromomethyl group and a cyano group, contribute to its potential therapeutic applications, particularly in oncology and virology.

- Chemical Formula : C7H6BrN

- Molecular Weight : 200.04 g/mol

- CAS Number : 116986-14-2

The compound's reactivity is attributed to its functional groups, which can participate in various chemical reactions, enhancing its biological activity.

Biological Activity Overview

Research indicates that derivatives of this compound exhibit notable anti-cancer and anti-inflammatory properties. These activities are primarily due to the compound's ability to modulate cellular pathways involved in growth and apoptosis.

Anti-Cancer Activity

-

Mechanism of Action :

- The compound has been shown to inhibit specific kinases that play crucial roles in cancer progression. For example, it targets pathways that regulate cell proliferation and survival, leading to increased apoptosis in cancer cells.

- Studies have demonstrated efficacy against various cancer cell lines, indicating its potential as a lead compound for developing targeted cancer therapies.

-

Case Studies :

- A study on derivatives of this compound revealed significant cytotoxic effects on human breast cancer cells (MCF-7) and lung cancer cells (A549). The derivatives were found to induce cell cycle arrest and apoptosis through the intrinsic pathway, characterized by the activation of caspases.

Anti-Viral Activity

The compound has also shown promise against viral infections, particularly herpes simplex virus (HSV). Research indicates that certain derivatives can inhibit viral replication by interfering with viral entry mechanisms or disrupting viral assembly processes.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, a comparison with structurally similar compounds is useful:

| Compound Name | CAS Number | Similarity Index |

|---|---|---|

| 3-(Bromomethyl)pyridine-2-carbonitrile | 116986-13-1 | 0.90 |

| 4-(Bromomethyl)pyridine | 73870-24-3 | 0.85 |

| 3-(Bromomethyl)-4-methylpyridine | 1384972-83-1 | 0.89 |

| 2-Bromo-4-(bromomethyl)pyridine | 83004-14-2 | 0.90 |

The unique positioning of the bromine and cyano groups in this compound enhances its reactivity compared to these analogs, making it particularly valuable for pharmaceutical applications.

Research Findings

Recent studies have focused on the synthesis of novel derivatives of this compound and their biological evaluations:

-

Synthesis Methods :

- Various synthetic routes have been developed for creating derivatives of this compound, often involving nucleophilic substitution reactions where the bromine atom is replaced by different functional groups.

- Biological Evaluations :

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-(Bromomethyl)pyridine-4-carbonitrile, and how can reaction conditions be tailored to improve yield?

- Methodological Answer : A common approach involves multi-step synthesis starting with pyridine derivatives. For example, refluxing precursors like p-bromoacetophenone with aldehydes and ethyl cyanoacetate in ethanol, catalyzed by ammonium acetate, can yield pyridine-carbonitrile derivatives . To optimize yield, adjust reaction time (10–20 hours), stoichiometry (1:1 molar ratio of ketone to aldehyde), and solvent polarity. Monitor reaction progress via TLC or HPLC .

Q. What spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation be approached?

- Methodological Answer : Use a combination of:

- IR spectroscopy : Identify functional groups (e.g., C≡N stretch near 2200–2213 cm⁻¹) .

- ¹H NMR : Analyze aromatic protons (δ 6.85–8.06 ppm) and substituent environments (e.g., methylene groups adjacent to bromine at δ 4.48–4.55 ppm) .

- Elemental analysis : Verify purity by comparing experimental vs. calculated C/H/N percentages (e.g., C: 53.94% vs. 54.14% observed) . Cross-reference data with crystallographic results to resolve ambiguities .

Advanced Research Questions

Q. How can researchers resolve contradictions in NMR or IR data when synthesizing derivatives of this compound?

- Methodological Answer : Contradictions often arise from solvent effects, tautomerism, or impurities. For example:

- Compare observed NMR shifts with literature values for similar pyridine-carbonitriles .

- Use deuterated DMSO for NMR to stabilize reactive intermediates .

- Validate purity via GC-MS or HPLC before spectroscopic analysis . If discrepancies persist, crystallize the compound and perform X-ray diffraction to confirm structure .

Q. What strategies are recommended for optimizing reaction parameters in multi-step syntheses involving this compound?

- Methodological Answer :

- Temperature control : Maintain reflux conditions (ethanol, ~78°C) to ensure complete cyclization .

- Catalyst screening : Test alternatives to ammonium acetate (e.g., acetic acid or Lewis acids) to enhance reaction efficiency .

- Workup optimization : Precipitate crude products in ice-cold ethanol to minimize byproducts . For brominated intermediates, use column chromatography with silica gel and ethyl acetate/hexane gradients .

Q. How does the electronic environment of the pyridine ring influence the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer : The electron-withdrawing nitrile group at position 4 activates the bromomethyl group at position 3 for nucleophilic attack. Computational studies (DFT) can predict charge distribution:

- The C-Br bond is polarized, making the methyl carbon electrophilic.

- Substituents on the pyridine ring (e.g., electron-donating groups) may reduce reactivity. Validate predictions via kinetic studies using varying nucleophiles (e.g., amines, thiols) .

Q. What in vitro models are appropriate for evaluating the biological activity of this compound derivatives?

- Methodological Answer : Prioritize assays aligned with hypothesized mechanisms:

- Anticancer activity : Use MTT assays on cancer cell lines (e.g., HeLa or MCF-7) with IC₅₀ calculations .

- Antimicrobial screening : Test against Gram-positive/negative bacteria via microdilution assays .

- Cytotoxicity controls : Include non-cancerous cell lines (e.g., HEK293) to assess selectivity .

Q. Which computational methods are suitable for predicting the reactivity or stability of this compound under varying conditions?

- Methodological Answer :

- Molecular docking : Screen interactions with biological targets (e.g., kinase enzymes) using AutoDock Vina .

- DFT calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict sites of electrophilic/nucleophilic attack .

- MD simulations : Assess stability in aqueous vs. lipid environments to guide formulation studies .

Q. How can crystallographic data be utilized to confirm the structural integrity of this compound derivatives?

- Methodological Answer :

- Single-crystal X-ray diffraction : Resolve bond lengths (e.g., C-Br: ~1.9 Å) and angles (e.g., C5—N3—C6: ~172.9°) to validate geometry .

- Packing analysis : Identify intermolecular interactions (e.g., π-π stacking or hydrogen bonds) that influence stability .

- Software tools : Refine data with SHELXL97 and visualize with PLATON to detect disorder or solvent effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.